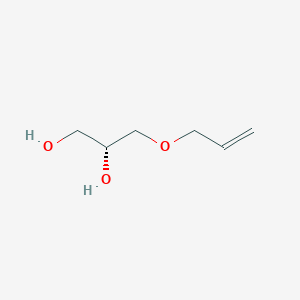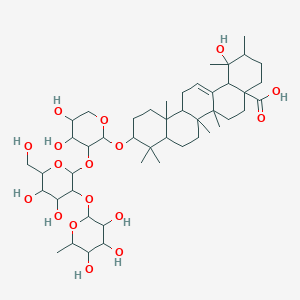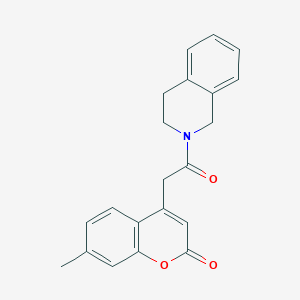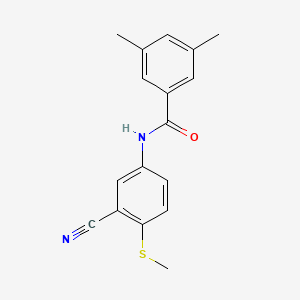
3-O-烯丙基-SN-甘油
描述
“3-O-Allyl-SN-glycerol” is a chemical compound with the CAS Number: 55941-86-1 . Its IUPAC name is (2R)-3-(allyloxy)-1,2-propanediol . It has a molecular weight of 132.16 . The compound is a colorless to light yellow oil .
Molecular Structure Analysis
The InChI code for “3-O-Allyl-SN-glycerol” is 1S/C6H12O3/c1-2-3-9-5-6(8)4-7/h2,6-8H,1,3-5H2/t6-/m1/s1 . The InChI key is PAKCOSURAUIXFG-ZCFIWIBFSA-N .
Chemical Reactions Analysis
The selective hydrodeoxygenation (HDO) reaction is desirable to convert glycerol into various value-added products by breaking different numbers of C–O bonds while maintaining C–C bonds . The Cu modifier can significantly reduce the oxophilicity of the molybdenum carbide (Mo2C) surface and change the product distribution . As the Cu coverage increases, the Cu/Mo2C surface shows activity towards breaking two C–O bonds and forming ally-alcohol and propanal .
Physical And Chemical Properties Analysis
“3-O-Allyl-SN-glycerol” is a colorless to light yellow oil . It should be stored at 0-8°C .
科学研究应用
Green Chemistry and Glycerol Valorization
As glycerol is a byproduct of biodiesel production, finding valuable applications for it is crucial. 3-O-Allyl-sn-glycerol contributes to glycerol valorization. Researchers have investigated its use in green chemistry concepts, such as the synthesis of glycerol ethers. These ethers, especially mono-alkylated ones, have applications in fine and specialty chemistry .
作用机制
The mechanism of action for the conversion of glycerol to allyl alcohol involves the selective breaking of C–O bonds while maintaining C–C bonds . The Mo2C surface is active for breaking all C–O bonds to produce propylene. As the Cu coverage increases to 0.5 monolayer (ML), the Cu/Mo2C surface shows activity towards breaking two C–O bonds and forming ally-alcohol and propanal .
安全和危害
The safety data sheet for a similar compound, Allyl glycidyl ether, indicates that it is flammable and harmful if swallowed . It is toxic if inhaled, causes skin irritation, and may cause an allergic skin reaction . It is suspected of causing genetic defects and cancer, and of damaging fertility or the unborn child . It is harmful to aquatic life with long-lasting effects .
属性
IUPAC Name |
(2R)-3-prop-2-enoxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-2-3-9-5-6(8)4-7/h2,6-8H,1,3-5H2/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKCOSURAUIXFG-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-Allyl-SN-glycerol | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-iodo-2-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2395883.png)

![(1R,2S)-2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]cyclopropane-1-carboxylic acid](/img/structure/B2395886.png)









![3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol](/img/structure/B2395898.png)
![Prop-2-enyl 2-[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2395903.png)